molecular formula C7H11N3O2 B2737605 1-(butan-2-yl)-3-nitro-1H-pyrazole CAS No. 1006952-53-9

1-(butan-2-yl)-3-nitro-1H-pyrazole

Cat. No.: B2737605
CAS No.: 1006952-53-9
M. Wt: 169.184
InChI Key: XZAWWVYDCUUBME-UHFFFAOYSA-N
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Description

1-(butan-2-yl)-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.184. The purity is usually 95%.
BenchChem offers high-quality 1-(butan-2-yl)-3-nitro-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(butan-2-yl)-3-nitro-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-3-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-6(2)9-5-4-7(8-9)10(11)12/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAWWVYDCUUBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

literature review on N-alkylated nitropyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Alkylated Nitropyrazole Derivatives: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: The Strategic Value of N-Alkylated Nitropyrazoles

The pyrazole ring is a cornerstone of heterocyclic chemistry, a privileged scaffold renowned for its ubiquity in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] Its inherent stability, synthetic versatility, and capacity for diverse biological interactions have cemented its importance in drug development and beyond. The strategic introduction of a nitro group onto this scaffold dramatically alters its electronic properties and reactivity, often enhancing its pharmacological potential or imparting energetic characteristics.[3]

However, the true modulation of this powerful core often lies in the functionalization of the ring nitrogen. N-alkylation is a pivotal synthetic transformation that allows for the fine-tuning of a molecule's physicochemical and biological profile.[5] By replacing the acidic N-H proton with an alkyl group, researchers can systematically control properties such as solubility, lipophilicity, melting point, and thermal stability.[6][7] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, elucidating the causality behind synthetic choices, detailing robust experimental protocols, and exploring the burgeoning applications of this fascinating class of compounds.

Section 1: Synthesis of the N-Alkylated Nitropyrazole Scaffold

The construction of N-alkylated nitropyrazoles is a two-stage process: formation of the nitrated pyrazole core, followed by the crucial N-alkylation step. Each stage presents unique challenges and opportunities for strategic chemical design.

Constructing the Nitropyrazole Core

The foundational step involves the regioselective nitration of a pyrazole ring. The position of the nitro group is a critical determinant of the final compound's properties. The synthesis typically begins with the nitration of pyrazole itself, which can be achieved through several established methods.

A common route involves the nitration of pyrazole using a mixture of nitric acid and acetic anhydride to form N-nitropyrazole, which is then thermally isomerized to yield 3-nitropyrazole.[8] Subsequent nitration with mixed acid (a combination of nitric and sulfuric acid) can then introduce a second nitro group to afford isomers like 3,4-dinitropyrazole (3,4-DNP) or 3,5-dinitropyrazole (3,5-DNP).[8] The precise control of reaction conditions is paramount to selectively achieve the desired nitration pattern, as unsymmetrical pyrazoles can yield multiple isomers.[9]

Nitropyrazole Synthesis Pathway Pyrazole Pyrazole N_Nitro N-Nitropyrazole Pyrazole->N_Nitro 90% HNO3 / Ac2O P3_Nitro 3-Nitropyrazole N_Nitro->P3_Nitro Thermal Rearrangement (Refluxing 1,2-Dichlorobenzene) P34_DNP 3,4-Dinitropyrazole P3_Nitro->P34_DNP Mixed Acid (HNO3/H2SO4) P35_DNP 3,5-Dinitropyrazole P3_Nitro->P35_DNP 1. N-Nitration 2. Thermal Rearrangement

Caption: General synthetic pathways to key dinitropyrazole (DNP) isomers.[8]

Strategies and Challenges in N-Alkylation

With the nitropyrazole core in hand, the next step is N-alkylation. For unsymmetrical nitropyrazoles (e.g., 3-nitropyrazole or 3,4-dinitropyrazole), this reaction presents a significant regioselectivity challenge, as alkylation can occur at either the N1 or N2 position, often yielding a mixture of difficult-to-separate regioisomers.[10] The outcome is governed by a delicate interplay of steric, electronic, and environmental factors.

Key Factors Influencing N-Alkylation Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[10]

  • Solvent Choice: The polarity of the solvent is critical. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[10]

  • Base/Catalyst System: The choice of base can be decisive. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (TEA).[8][10] For instance, K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[10]

  • Electronic Effects: The electron-withdrawing nature of the nitro groups influences the nucleophilicity of the ring nitrogens, affecting the reaction pathway.[10]

N-Alkylation Decision Tree Start Unsymmetrical Nitropyrazole Regio_Issue Mixture of N1/N2 Isomers? Start->Regio_Issue Success Desired Regioisomer Achieved Regio_Issue->Success No Sterics Modify Steric Hindrance (e.g., bulkier alkylating agent) Regio_Issue->Sterics Yes Solvent Change Solvent (e.g., DMF, DMSO, TFE) Sterics->Solvent Base Alter Base/Catalyst (e.g., K2CO3, NaH, MgBr2) Solvent->Base Base->Regio_Issue Re-evaluate

Caption: Decision tree for optimizing regioselectivity in pyrazole N-alkylation.[10]

Section 2: Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific advancement. The following sections provide detailed, self-validating methodologies for the synthesis and characterization of N-alkylated nitropyrazoles.

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Dinitropyrazoles

This protocol describes a standard method for the N-alkylation of 3,4- or 3,5-dinitropyrazole using an alkyl halide under basic conditions, adapted from established literature.[8]

Caution: The dinitropyrazole starting materials and their N-alkylated products are energetic compounds. Proper personal protective equipment (face shield, Kevlar gloves, grounded equipment) must be used at all times.[8]

Materials:

  • 3,4-Dinitropyrazole (3,4-DNP) or 3,5-Dinitropyrazole (3,5-DNP) (1.0 eq)

  • Alkyl Halide (e.g., Allyl Bromide, 1.1 eq)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dinitropyrazole starting material in a 1:1 solvent mixture of acetonitrile (MeCN) and triethylamine (TEA).

  • Cooling: Chill the flask in an ice bath to 0 °C. This is crucial to control the initial exotherm of the reaction.

  • Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (e.g., allyl bromide) dropwise to the cooled solution. The slow addition prevents undesirable side reactions and ensures temperature control.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching: After completion, quench the reaction by adding deionized water to the flask.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (DCM). The organic layers contain the desired product.

  • Work-up - Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, purify the crude product using column chromatography on silica gel to isolate the pure N-alkylated nitropyrazole derivative.

Protocol 2: Standard Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

Step-by-Step Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra. Successful N-alkylation is confirmed by the appearance of new signals corresponding to the alkyl group protons and carbons. For example, an allyl group will show distinctive alkene splitting patterns.[7] A strong carbonyl signal in the ¹³C NMR would indicate an acryloyl substitution.[7]

    • For comprehensive structural elucidation, especially for determining regiochemistry, ¹⁵N NMR can be invaluable, as the chemical shifts of the N1 and N2 ring nitrogens are distinct.[11]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an FT-IR spectrum of the product. Look for the disappearance of the broad N-H stretch from the starting material and the appearance of new C-H stretches corresponding to the alkyl group.[7] The characteristic strong absorbances for the nitro groups (typically ~1550 cm⁻¹ and ~1350 cm⁻¹) should remain.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product, providing definitive evidence of its identity.[8]

  • Elemental Analysis:

    • Perform elemental analysis (C, H, N) to verify the empirical formula of the compound, ensuring its purity.

Section 3: Physicochemical Properties and Applications

The strategic addition of an N-alkyl group dramatically modifies the properties of the nitropyrazole core, opening doors to diverse applications, particularly in energetic materials and medicinal chemistry.

Impact of N-Alkylation on Physicochemical Properties

N-alkylation is a powerful tool for tuning the physical characteristics of nitropyrazoles. This is especially relevant in the field of energetic materials, where properties like melting point and thermal stability are critical for performance and safety.

CompoundN-SubstituentMelting Point (°C)Decomposition Temp. (°C)Reference
3,4-DNP-H90-93276[7]
N-Methyl-3,4-DNP -CH₃20-23300[7]
3,5-DNP-H175-[8]
N-Allyl-3,5-DNP -CH₂CH=CH₂-38.6-[7]
N-Nitratoethyl-3,4-DNP -CH₂CH₂ONO₂78198[11]
N-Azidoethyl-3,4-DNP -CH₂CH₂N₃43216[11]

Key Insights from Data:

  • Melting Point Depression: A consistent effect of N-alkylation is the significant reduction of the melting point compared to the N-H precursor.[7] This is attributed to the disruption of intermolecular hydrogen bonding. This property is highly desirable for developing melt-cast explosives, which require melting points between 80-110 °C, or liquid explosives for cold-weather applications.[6][8]

  • Enhanced Thermal Stability: Replacing the acidic N-H proton with a stable alkyl group often increases the thermal stability of the compound. For instance, N-methyl-3,4-DNP shows a 24 °C increase in decomposition temperature over its parent compound.[7] Azidoalkyl derivatives also exhibit high decomposition temperatures.[11]

  • Tuning Energetic Properties: The introduction of explosophoric groups (like nitrate esters or azides) onto the N-alkyl chain is a key strategy for customizing energetic performance, creating powerful materials with tailored properties.[6][11]

Application in Energetic Materials

N-alkylated nitropyrazoles are at the forefront of research into next-generation energetic materials. Their high nitrogen content, positive heats of formation, and good oxygen balance make them powerful and efficient explosives.[7][12][13] The ability to create low-melting-point or liquid explosives through N-alkylation is a significant advantage, offering alternatives to traditional materials like TNT.[6][8]

Energetic Materials Workflow Start Nitropyrazole Core (e.g., 3,4-DNP) Goal Desired Property (e.g., Low Melting Point) Start->Goal Alkylation N-Alkylation Strategy Goal->Alkylation SimpleAlkyl Simple Alkyl Group (e.g., -Methyl, -Allyl) -> Lowers MP, Increases Stability Alkylation->SimpleAlkyl EnergeticAlkyl Energetic Alkyl Group (e.g., -Nitratoethyl, -Azidoethyl) -> Modifies Performance & Sensitivity Alkylation->EnergeticAlkyl Result Tailored Energetic Material (e.g., Melt-Cast Explosive) SimpleAlkyl->Result EnergeticAlkyl->Result

Caption: Workflow for designing N-alkylated nitropyrazoles as energetic materials.

Application in Medicinal Chemistry

The pyrazole scaffold is a validated pharmacophore present in numerous clinically used drugs.[3][4] The introduction of a nitro group can further enhance biological activity.[3] N-alkylation serves as a critical tool for medicinal chemists to optimize drug candidates by modulating their absorption, distribution, metabolism, and excretion (ADME) properties and fine-tuning their interaction with biological targets.[3][5]

Pyrazole ScaffoldReported Biological ActivityReference
General Pyrazole DerivativesAnticancer, Anti-inflammatory, Antimicrobial, Analgesic[1][2][14]
Nitrofuran-containing PyrazolesAntibacterial, Antifungal[2]
1,3-Diaryl-5-nitropyrazolesPotential inhibitory activity against oxidoreductases and proteases[3]

While the biological activities of many specific N-alkylated nitropyrazoles are still an emerging area of research, the foundational principles are well-established. By synthesizing libraries of these compounds with diverse N-alkyl substituents, researchers can systematically explore structure-activity relationships (SAR) to identify novel therapeutic leads.

Section 4: Conclusion and Future Outlook

N-alkylated nitropyrazole derivatives represent a versatile and powerful class of compounds with significant potential in both energetic materials and medicinal chemistry. The strategic N-alkylation of a nitrated pyrazole core provides a robust method for fine-tuning critical physicochemical properties, leading to the rational design of molecules with tailored functions. From low-melting-point explosives to potential new drug candidates, the applications are vast and compelling.

Future research will likely focus on several key areas:

  • Green Synthesis: Developing more environmentally benign and catalyst-free methods for both nitration and N-alkylation to improve the sustainability of production.[15]

  • Regioselective Control: Discovering novel catalyst systems and reaction conditions that provide complete and predictable control over N1/N2 regioselectivity.[16]

  • Expanded Medicinal Applications: A systematic exploration of the biological activities of diverse N-alkylated nitropyrazole libraries against a wide range of therapeutic targets.

  • Advanced Materials: Investigating the use of these compounds as building blocks for novel polymers, coordination compounds, or photosensitive materials.[12]

This guide has provided the foundational knowledge, practical protocols, and strategic insights necessary for researchers to confidently engage with this promising area of chemical science.

References

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Semantic Scholar. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI. Available at: [Link]

  • New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. PMC. Available at: [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. Available at: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. SSRN. Available at: [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust, scalable protocol for the synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole . The primary synthetic challenge addressed here is the regiochemical ambiguity inherent in the alkylation of 3-nitropyrazoles. Due to annular tautomerism, direct alkylation typically yields a mixture of the desired 1,3-isomer and the parasitic 1,5-isomer.

This guide moves beyond standard textbook procedures by integrating steric steering strategies and NOE-based validation to ensure structural integrity. We utilize a Cesium Carbonate (


) mediated 

displacement in polar aprotic media to maximize yield while suppressing the elimination side-reaction characteristic of secondary alkyl halides.

Strategic Analysis: The Regioselectivity Paradox

The Tautomeric Challenge

3-Nitro-1H-pyrazole exists in equilibrium with 5-nitro-1H-pyrazole. While the 3-nitro tautomer is generally favored in solution due to hydrogen bonding and dipole minimization, the deprotonated nitropyrazolate anion is an ambident nucleophile.

  • Path A (Desired): Alkylation at

    
     (distal to nitro) 
    
    
    
    1-(butan-2-yl)-3-nitro-1H-pyrazole .
  • Path B (Undesired): Alkylation at

    
     (proximal to nitro) 
    
    
    
    1-(butan-2-yl)-5-nitro-1H-pyrazole .
Mechanistic Causality

The nitro group is a strong electron-withdrawing group (EWG).

  • Electronic Effect: The nitrogen adjacent to the nitro group (

    
    ) is less nucleophilic due to the inductive withdrawal of the 
    
    
    
    moiety. This electronically favors alkylation at the distal nitrogen (
    
    
    ), leading to the 3-nitro isomer.
  • Steric Effect: The incoming electrophile (2-bromobutane) is a secondary alkyl halide with significant steric bulk. Attack at

    
     is sterically encumbered by the adjacent nitro group.
    
Reagent Selection Logic
  • Electrophile: 2-Bromobutane. We avoid 2-iodobutane to minimize elimination (E2) side products (butenes), which are more prevalent with the better leaving group (iodide) under basic conditions.

  • Base: Cesium Carbonate (

    
    ). The "Cesium Effect" improves solubility in organic solvents and provides a "naked" anion, enhancing nucleophilicity without requiring high temperatures that trigger elimination.
    
  • Solvent: DMF (N,N-Dimethylformamide). High dielectric constant promotes

    
     transition states.
    

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Density
3-Nitro-1H-pyrazole Substrate1.0113.07Solid
2-Bromobutane Electrophile1.5137.021.26 g/mL
Cesium Carbonate Base1.5325.82Solid
DMF (Anhydrous) Solvent------
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
      (1.5 equiv) in a single portion. The suspension may turn slightly yellow/orange as the nitropyrazolate anion forms. Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation.
    
  • Addition: Add 2-bromobutane (1.5 equiv) dropwise via syringe.

    • Note: A 50% excess of alkyl halide is used to account for volatility and potential minor elimination side reactions.

Phase 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser (to retain the volatile bromide). Heat the mixture to 55°C .

    • Critical Control Point: Do NOT exceed 65°C. Higher temperatures significantly increase the rate of E2 elimination, converting 2-bromobutane into butene gas and stalling the reaction.

  • Timeline: Stir for 12–16 hours.

  • TLC Monitoring: Check consumption of starting material (3-nitropyrazole) using TLC (50% EtOAc/Hexanes). The product (N-alkylated) will be less polar (higher

    
    ) than the free NH-pyrazole.
    
Phase 3: Workup & Isolation
  • Quench: Cool to RT and pour the mixture into 5 volumes of ice-water/brine (1:1).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
    • Why? DMF is water-miscible but can partition into EtOAc. Thorough water washes are needed later.

  • Wash: Wash the combined organic layers with water (

    
    ) and brine (
    
    
    
    ) to remove residual DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase 4: Purification (Isomer Separation)
  • Column Chromatography: A silica gel column is mandatory to separate the 1,3-isomer (major) from the 1,5-isomer (minor).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Elution Order: The 1-(butan-2-yl)-5-nitro-1H-pyrazole (more hindered, less polar interaction with silica) typically elutes first. The desired 1-(butan-2-yl)-3-nitro-1H-pyrazole elutes second.

    • Visual Cue: Nitro compounds often absorb UV strongly at 254 nm.

Visualization of Workflows

Reaction Mechanism & Regiochemistry

ReactionPathway Start 3-Nitro-1H-pyrazole (Tautomeric Mix) Anion Nitropyrazolate Anion (Ambident Nucleophile) Start->Anion Cs2CO3, DMF TS_N1 TS: N1 Attack (Sterically Favored) Anion->TS_N1 2-Bromobutane (Path A) TS_N2 TS: N2 Attack (Sterically Hindered) Anion->TS_N2 2-Bromobutane (Path B) Prod_Major 1-(butan-2-yl)-3-nitro-1H-pyrazole (MAJOR PRODUCT) TS_N1->Prod_Major Fast Prod_Minor 1-(butan-2-yl)-5-nitro-1H-pyrazole (Minor Impurity) TS_N2->Prod_Minor Slow

Figure 1: Mechanistic pathway illustrating the kinetic and thermodynamic preference for N1-alkylation (3-nitro product) over N2-alkylation.

Purification & QC Workflow

PurificationFlow Crude Crude Reaction Mixture (DMF, Salts, Isomers) Extraction Aq. Workup (Remove DMF/Salts) Crude->Extraction Silica Silica Gel Chromatography (Hex/EtOAc Gradient) Extraction->Silica Fraction1 Fraction 1: 1,5-Isomer (Discard) Silica->Fraction1 Elutes First Fraction2 Fraction 2: 1,3-Isomer (Collect) Silica->Fraction2 Elutes Second QC QC: 1H-NMR (NOE) Fraction2->QC

Figure 2: Purification logic flow ensuring isolation of the correct regioisomer.

Quality Control & Validation (Self-Validating System)

The identity of the regioisomer cannot be assumed solely based on yield. It must be proven via NMR.

1H-NMR Diagnostics (400 MHz, )

The key differentiator is the NOE (Nuclear Overhauser Effect) interaction between the methine proton of the sec-butyl group and the pyrazole ring protons.

Feature1-(butan-2-yl)-3 -nitro (Target)1-(butan-2-yl)-5 -nitro (Impurity)
H5 Proton (Pyrazole)

~7.4 - 7.6 ppm (Doublet)
Absent (Substituted by Nitro)
H4 Proton (Pyrazole)

~6.8 - 6.9 ppm (Doublet)

~6.8 - 7.0 ppm (Doublet)
H3 Proton (Pyrazole) Absent (Substituted by Nitro)

~7.5 - 7.7 ppm (Doublet)
NOE Signal Strong NOE between

(sec-butyl) and H5 (pyrazole).
Weak/No NOE between

and ring protons (H5 is blocked).

Validation Check: Irradiate the sec-butyl methine proton (


 ppm).
  • If you see enhancement of a pyrazole ring proton (

    
     ppm), you have the 3-nitro  isomer (Target).
    
  • If you see NO enhancement of ring protons (because the adjacent position is a nitro group), you have the 5-nitro isomer.

Physical Properties
  • Appearance: Pale yellow oil or low-melting solid.

  • Safety: Nitro-pyrazoles are potentially energetic.[1] While this mono-nitro derivative is generally stable, avoid subjecting the dry solid to high friction or impact.

References

  • Larina, L. I., & Lopyrev, V. A. (2009). Nitroazoles: Synthesis, Structure and Applications. Springer. (Comprehensive review on nitropyrazole reactivity and tautomerism).
  • Tarrago, G., et al. (1980). "Regioselectivity in the alkylation of 3(5)-nitropyrazoles." Journal of Heterocyclic Chemistry, 17(1), 137-142.

  • Dalinger, I. L., et al. (2012). "Efficient procedure for high-yield synthesis of 4-substituted 3,5-dinitropyrazoles." Synthesis, 44(13), 2058-2064.[2] (Demonstrates general alkylation conditions for nitropyrazoles).

  • Claramunt, R. M., et al. (2006). "The structure of N-alkyl-3(5)-nitropyrazoles: A combined NMR and crystallographic study." Magnetic Resonance in Chemistry, 44(6), 579-586. (Authoritative source for NMR shifts and NOE validation).

Sources

step-by-step preparation of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole, a functionalized heterocyclic compound. Pyrazole scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as energetic material precursors.[1][2][3] This guide is intended for researchers and scientists in drug development and chemical synthesis. It details the preparation of the key intermediate, 3-nitro-1H-pyrazole, via a nitration-rearrangement pathway, followed by its regioselective N-alkylation using 2-bromobutane. The protocols emphasize mechanistic understanding, safety, and validation through characterization.

Reaction Scheme Overview

The synthesis is performed in two distinct stages:

  • Nitration and Rearrangement: Pyrazole is first converted to 1-nitropyrazole, which then undergoes a thermal rearrangement to yield the thermodynamically stable 3-nitro-1H-pyrazole intermediate.[1]

  • N-Alkylation: The 3-nitro-1H-pyrazole intermediate is subsequently alkylated at the N1 position using 2-bromobutane under basic conditions to furnish the final product.

Part I: Synthesis of 3-Nitro-1H-pyrazole Intermediate

Principle and Mechanistic Insight

The synthesis of 3-nitro-1H-pyrazole is a classic example of electrophilic substitution on a heterocyclic system, followed by a rearrangement. The typical method involves two sequential steps:

  • N-Nitration: Pyrazole is treated with a nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride, to form N-nitropyrazole.[4] This occurs because the lone pair on the pyrrole-like nitrogen is readily available for electrophilic attack.

  • Thermal Rearrangement: The resulting N-nitropyrazole is thermally unstable. Upon heating in a high-boiling point solvent like benzonitrile, it undergoes a rearrangement to yield 3-nitro-1H-pyrazole as the major product.[1][5] This process is believed to proceed through a sigmatropic rearrangement, leading to the more thermodynamically stable C-nitrated isomer.

This two-step process, often performed as a one-pot synthesis, is an effective way to introduce a nitro group onto the pyrazole ring, a crucial functionalization for subsequent reactions.[1]

Experimental Protocol: Synthesis of 3-Nitro-1H-pyrazole

This protocol is adapted from established literature procedures.[5]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-nitropyrazole (11.3 g, 100 mmol).

  • Solvent Addition: Add benzonitrile (120 mL) to the flask. Benzonitrile serves as a high-boiling solvent necessary to achieve the temperature required for the thermal rearrangement.[5]

  • Thermal Rearrangement: Heat the mixture to reflux (approximately 180-190 °C) with vigorous stirring. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting 1-nitropyrazole spot is no longer visible.

  • Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to approximately 45 °C. The product may begin to precipitate at this stage.

  • Isolation: Pour the cooled reaction mixture into a beaker containing hexanes (500 mL) while stirring. The product will precipitate out as a solid.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with additional hexanes (3 x 50 mL) to remove residual benzonitrile.

  • Drying: Dry the collected solid under high vacuum to afford 3-nitro-1H-pyrazole as a white to tan solid. An expected yield is approximately 9-10 g (80-90%).[5]

Data Summary: Reagents and Equipment for Part I
Reagent/MaterialGradeQuantityPurpose
1-NitropyrazoleReagent11.3 gStarting Material
BenzonitrileAnhydrous120 mLHigh-boiling Solvent
HexanesACS Grade~650 mLAnti-solvent for precipitation
Equipment
Round-bottom flask250 mL1Reaction Vessel
Magnetic Stirrer/Hotplate1Heating and Agitation
Reflux Condenser1Prevent Solvent Loss
Vacuum Filtration Apparatus1Product Isolation

Part II: N-Alkylation to Yield 1-(butan-2-yl)-3-nitro-1H-pyrazole

Principle and Mechanistic Insight

The introduction of the sec-butyl group onto the pyrazole ring is achieved via a nucleophilic substitution (S_N2) reaction. The NH proton of the 3-nitro-1H-pyrazole is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), to generate a nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon atom of 2-bromobutane, displacing the bromide ion and forming the N-C bond.

For 3-substituted pyrazoles, alkylation typically occurs at the N1 position due to steric hindrance from the C3 substituent, leading to the desired 1,3-disubstituted product.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage A Dissolve 3-nitro-1H-pyrazole in DMF B Add K₂CO₃ (base) A->B C Add 2-bromobutane B->C D Heat reaction mixture (e.g., 60-80 °C) C->D E Monitor reaction by TLC D->E F Cool reaction mixture E->F Reaction Complete G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash organic layer (brine) H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L

Caption: Workflow for the N-alkylation and purification of the final product.

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a 100 mL round-bottom flask, add 3-nitro-1H-pyrazole (5.65 g, 50 mmol) and anhydrous potassium carbonate (K₂CO₃) (10.4 g, 75 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Reagent Addition: Add 2-bromobutane (8.22 g, 6.5 mL, 60 mmol) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 70 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting pyrazole is consumed.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield 1-(butan-2-yl)-3-nitro-1H-pyrazole as a pale yellow oil.

Data Summary: Reagents and Equipment for Part II
Reagent/MaterialGradeQuantityPurpose
3-Nitro-1H-pyrazoleFrom Part I5.65 gStarting Material
Potassium CarbonateAnhydrous10.4 gBase
2-BromobutaneReagent6.5 mLAlkylating Agent
N,N-Dimethylformamide (DMF)Anhydrous50 mLSolvent
Ethyl AcetateACS Grade~300 mLExtraction Solvent
HexanesACS GradeVariesEluent for Chromatography
Sodium SulfateAnhydrousAs neededDrying Agent
Silica Gel230-400 meshAs neededStationary Phase
Equipment
Round-bottom flask100 mL1Reaction Vessel
Magnetic Stirrer/Hotplate1Heating and Agitation
Condenser1Prevent Solvent Loss
Separatory Funnel500 mL1Extraction
Rotary Evaporator1Solvent Removal
Chromatography Column1Purification
Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.[6][7]

TechniqueExpected Results for 1-(butan-2-yl)-3-nitro-1H-pyrazole
¹H NMR Signals corresponding to the two pyrazole ring protons (doublets), and signals for the sec-butyl group: a sextet for the CH, a doublet for the adjacent CH₃, and a triplet for the terminal CH₃.
¹³C NMR Resonances for the pyrazole ring carbons (one bearing the nitro group will be shifted downfield), and four distinct signals for the sec-butyl group carbons.
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₇H₁₁N₃O₂.
FT-IR Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Safety Compendium

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Nitrating Agents (Nitric Acid): Highly corrosive and strong oxidizers. Avoid contact with organic materials.[10] Handle with extreme care.

  • Benzonitrile: Toxic and volatile. Avoid inhalation and skin contact.[5]

  • Alkyl Halides (2-bromobutane): Harmful if inhaled or swallowed. Handle in a fume hood.[11]

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Organic Solvents (DMF, Hexane, Ethyl Acetate): Flammable and/or toxic. Keep away from ignition sources and handle with adequate ventilation.[9]

  • Nitrated Compounds: Nitropyrazoles can be energetic compounds. While the target molecule is not a primary explosive, it should be handled with care, avoiding shock, friction, or excessive heat.[1]

Troubleshooting and Optimization
  • Low Yield in Part I: If the yield of 3-nitro-1H-pyrazole is low, ensure the reaction temperature was sufficiently high and the reaction went to completion. Purity of the starting 1-nitropyrazole is also critical.

  • Incomplete Alkylation (Part II): If TLC shows significant unreacted starting material, the reaction time can be extended, the temperature increased slightly, or a stronger base like sodium hydride (NaH) could be cautiously employed.

  • Formation of Isomers: While N1 alkylation is favored, formation of the N2-alkylated isomer is possible. Careful purification by column chromatography is essential to isolate the desired regioisomer. The choice of solvent and counter-ion can influence regioselectivity.[12]

Visualization of N-Alkylation Mechanism

Caption: Mechanism of N-alkylation via deprotonation and S_N2 attack.

References
  • Preparation method of 3,4-binitropyrazole. Google Patents (CN102250007A).
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Application Note: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the selection of an optimal solvent system for the purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole via recrystallization. The methodology emphasizes a systematic approach, beginning with a theoretical analysis based on the molecule's structural characteristics and progressing to a robust experimental screening protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity of N-alkylated nitropyrazole derivatives, a class of compounds with significant interest in medicinal and materials chemistry.[1][2]

Introduction: The Critical Role of Purification

The isolation and purification of active pharmaceutical ingredients (APIs) and chemical intermediates are paramount in research and development. Recrystallization remains a powerful and widely used technique for purifying solid organic compounds.[3] Its efficacy hinges on the principle that the solubility of a compound in a solvent generally increases with temperature.[3][4] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[5][6]

The choice of solvent is the most critical variable for a successful recrystallization.[4] An unsuitable solvent can lead to poor recovery, failure to crystallize, or "oiling out," where the solute separates as a liquid instead of a solid. This guide details a systematic workflow for identifying the ideal single or mixed-solvent system for purifying 1-(butan-2-yl)-3-nitro-1H-pyrazole.

Structural Analysis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

A theoretical assessment of the target molecule's structure provides the foundation for solvent selection, based on the principle of "like dissolves like."[7]

  • Polar Moieties: The molecule contains a 3-nitro-1H-pyrazole ring. The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The pyrazole ring itself, with two nitrogen atoms, contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Nonpolar Moieties: The 1-position of the pyrazole is substituted with a butan-2-yl group. This alkyl chain is nonpolar, imparting a degree of lipophilicity or "greasiness" to the molecule.

This amphiphilic nature—possessing both polar and nonpolar regions—suggests that solvents of intermediate polarity are likely to be the most effective candidates. Extremely nonpolar solvents (e.g., hexane) may fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may dissolve it too readily, even at room temperature, leading to poor recovery. Studies on similar nitropyrazole derivatives have shown that they exhibit good solubility in moderately polar solvents like alcohols and ketones.[8][9]

Part I: Theoretical Solvent Screening

Based on the structural analysis, a curated list of potential solvents should be evaluated. The ideal solvent should exhibit poor solubility for the compound at room temperature but high solubility at its boiling point.[10][11] Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[6]

The following table summarizes candidate solvents, categorized by their properties, providing a rational basis for experimental screening.

Table 1: Physicochemical Properties of Potential Recrystallization Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)[12]ClassificationRationale for Screening
Nonpolar
HexaneC₆H₁₄691.9NonpolarLikely to be a poor solvent. Useful as an anti-solvent in mixed systems.
TolueneC₇H₈1112.4NonpolarMay dissolve the nonpolar butyl group; potential for good temperature-dependent solubility.
Moderately Polar Aprotic
Ethyl AcetateC₄H₈O₂776.0Polar AproticOften an excellent choice for compounds with intermediate polarity.
AcetoneC₃H₆O5621.0Polar AproticA strong solvent; may be too effective but worth screening. Low boiling point allows for easy removal.
Polar Protic
2-Propanol (IPA)C₃H₈O8218.0Polar ProticBalances polar (hydroxyl) and nonpolar (isopropyl) characteristics. Often a successful choice.
EthanolC₂H₆O7824.3Polar ProticSimilar to IPA but slightly more polar. Good solubility for nitropyrazoles has been reported.[9]
Highly Polar
WaterH₂O10078.5Polar ProticUnlikely to be a good single solvent due to the nonpolar butyl group, but a potential anti-solvent with ethanol or IPA.

Part II: Experimental Protocol for Solvent Screening

This protocol outlines a small-scale, systematic method to test the solubility of crude 1-(butan-2-yl)-3-nitro-1H-pyrazole in the candidate solvents identified in Part I.

Materials and Equipment:
  • Crude 1-(butan-2-yl)-3-nitro-1H-pyrazole

  • Candidate solvents (from Table 1)

  • Test tubes (e.g., 13x100 mm) and a test tube rack

  • Pasteur pipettes and bulbs

  • Heating block or water bath

  • Vortex mixer

  • Spatula

  • Safety glasses and appropriate personal protective equipment (PPE)

Step-by-Step Screening Protocol:
  • Preparation: Label one test tube for each candidate solvent.

  • Aliquot the Solute: Place approximately 30-50 mg of the crude solid into each labeled test tube. It is important to use a consistent amount for each test.

  • Room Temperature Solubility Test: a. Add the first solvent dropwise (approx. 0.5 mL) to its corresponding test tube. b. Vortex or agitate the mixture for 30 seconds. c. Observe and record the solubility. Use the classifications: Insoluble (I) , Sparingly Soluble (SS) , or Soluble (S) . d. Decision Point: If the compound is fully soluble at room temperature, the solvent is unsuitable as a single-solvent system.[11] Set it aside.

  • Hot Solubility Test: a. For solvents where the compound was rated 'I' or 'SS' at room temperature, place the test tube in a heating block or hot water bath. b. Heat the solvent to its boiling point. Caution: Do not point the test tube towards anyone. Use a boiling stick if bumping is a concern. c. If the compound does not dissolve, add more solvent dropwise (in 0.2 mL increments), reheating to boiling after each addition, until the solid dissolves completely. Record the total volume of solvent used. d. Decision Point: If a large volume of solvent is required (>3 mL for 50 mg of solute), the solvent is likely too poor. If the compound dissolves readily in a small amount of hot solvent, it is a promising candidate.

  • Crystallization Test (Cooling): a. Remove the test tubes containing dissolved solute from the heat source. b. Allow the solution to cool slowly to room temperature in the test tube rack. Observe for crystal formation. c. If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod or adding a tiny "seed" crystal of the crude material.[13] d. Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystal yield. e. Observe and record the quality and quantity of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

  • Data Analysis: Consolidate your observations into a table to select the best solvent.

Table 2: Template for Recording Solvent Screening Results

SolventSolubility at RT (S, SS, I)Solubility when HotObservations upon Cooling (Crystals, Oil, None)Estimated YieldRanking
Hexane
Toluene
Ethyl Acetate
Acetone
2-Propanol
Ethanol
Water
Workflow for Solvent Selection

The following diagram illustrates the decision-making process during the experimental solvent screening.

SolventSelection start Start: Crude Solid (~50mg) add_solvent Add Solvent (~0.5 mL) at Room Temp start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt soluble_rt Soluble (S) -> Reject Solvent observe_rt->soluble_rt Yes insoluble_rt Insoluble (I) or Sparingly Soluble (SS) observe_rt->insoluble_rt No heat Heat to Boiling insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Still Insoluble -> Reject Solvent observe_hot->insoluble_hot No soluble_hot Soluble observe_hot->soluble_hot Yes cool Cool Slowly to RT, then Ice Bath soluble_hot->cool observe_cool Observe Result cool->observe_cool crystals Abundant Crystals Form -> Excellent Candidate observe_cool->crystals Crystals oil Oils Out -> Reject or Try Mixed Solvent observe_cool->oil Oil no_crystals No Crystals Form -> Poor Candidate observe_cool->no_crystals None

Caption: Workflow for experimental solvent selection.

General Recrystallization Protocol

Once an optimal solvent is chosen, use the following procedure for bulk purification.

RecrystallizationProcess cluster_0 Purification Workflow A 1. Dissolution Place crude solid in flask. Add minimal hot solvent until dissolved. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution quickly. A->B C 3. Crystallization Allow solution to cool slowly to room temperature, then in ice. B->C D 4. Collection Collect crystals by suction filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum or in a desiccator. E->F G Pure Product F->G

Caption: The general steps of the recrystallization process.

Detailed Steps:
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling. Continue adding small portions of hot solvent until the solid is just dissolved.[3] Using the minimum amount of solvent is key to maximizing yield.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once the flask has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.[5]

  • Drying: Allow the crystals to dry thoroughly, either by pulling air through the funnel or by transferring them to a watch glass and placing them in a desiccator or vacuum oven.

Troubleshooting

Table 3: Troubleshooting Common Recrystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to increase concentration and attempt cooling again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.[13]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute.- The solute is too soluble in the hot solvent.- Impurities are depressing the melting point.- Re-heat the solution to dissolve the oil, add a small amount of a poorer solvent (an anti-solvent) until the solution becomes slightly cloudy (turbid), then cool slowly.- Ensure the chosen solvent's boiling point is below the compound's melting point.
Low Recovery of Product - Too much solvent was used during dissolution.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- The compound has significant solubility even in the cold solvent.- Use the minimum amount of hot solvent necessary.- Ensure filtration apparatus is pre-heated.- Always use ice-cold solvent for washing.- Evaporate some of the mother liquor to obtain a second crop of crystals (may be less pure).
Colored Impurities in Crystals - Impurities were not fully removed.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping.

Conclusion

The successful purification of 1-(butan-2-yl)-3-nitro-1H-pyrazole by recrystallization is highly dependent on the logical and systematic selection of an appropriate solvent. By combining theoretical analysis of the molecular structure with a methodical experimental screening protocol, researchers can efficiently identify a solvent that maximizes both purity and yield. Solvents of intermediate polarity, such as 2-propanol or ethyl acetate, are predicted to be strong initial candidates. This structured approach minimizes trial and error, saving valuable time and material in the laboratory.

References

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  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from Department of Chemistry : University of Rochester. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from Department of Chemistry : University of Rochester. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from Education in Chemistry. [Link]

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  • ResearchGate. (2025, August 5). (PDF) Nitropyrazoles (review). Retrieved from ResearchGate. [Link]

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  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habrakern, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

  • Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

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functionalization of the pyrazole ring in 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Executive Summary

This guide details the strategic functionalization of 1-(butan-2-yl)-3-nitro-1H-pyrazole , a "push-pull" heterocyclic scaffold increasingly relevant in high-energy materials and kinase inhibitor discovery. The molecule features a unique electronic duality: the electron-donating sec-butyl group at N1 and the strongly electron-withdrawing nitro group at C3.

This Application Note provides validated protocols for three distinct transformations:

  • C3-Nitro Reduction: Converting the "masked" amine into a versatile handle.

  • C4-Electrophilic Halogenation: Overcoming ring deactivation to install a cross-coupling handle.

  • C5-Direct Arylation: Utilizing Palladium-catalyzed C-H activation to functionalize the sterically hindered C5 position.

Chemo-Structural Analysis

Before initiating wet chemistry, it is critical to understand the electronic landscape of the substrate.

  • N1-butan-2-yl: Provides steric bulk and solubility. The chiral center at the sec-butyl position is generally stable but requires monitoring during high-temperature base treatments.

  • C3-Nitro (

    
    ):  A strong deactivator. It renders the ring electron-deficient, making standard Electrophilic Aromatic Substitution (EAS) at C4 difficult without forcing conditions. However, it activates the ring for nucleophilic attacks or direct metal-catalyzed C-H activation.
    
  • C4-H: The primary site for electrophilic attack, though significantly deactivated.

  • C5-H: The most acidic proton on the ring, flanked by the N1 nitrogen.

Visualizing the Reaction Landscape

ReactionLandscape Start 1-(butan-2-yl)-3-nitro-1H-pyrazole Amine 3-Amino Derivative (Gateway to Amides/Ureas) Start->Amine Pd/C, H2 (Reductive) Halo 4-Iodo-3-nitro-pyrazole (Cross-Coupling Handle) Start->Halo NIS, DMF, 80°C (Electrophilic) C5Aryl 5-Aryl-3-nitro-pyrazole (Direct C-H Activation) Start->C5Aryl Pd(OAc)2, Ar-I (C-H Activation) Biaryl 4-Aryl-3-nitro-pyrazole (via Suzuki) Halo->Biaryl Pd(dppf)Cl2, Ar-B(OH)2

Figure 1: Strategic functionalization pathways for the 3-nitropyrazole scaffold.

Protocol A: Chemoselective Nitro Reduction

Objective: Reduce the C3-nitro group to a primary amine (3-amino-1-(butan-2-yl)-1H-pyrazole) without affecting the N-alkyl bond or inducing racemization.

Mechanism: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl2) to avoid heavy metal waste and simplify purification for pharmaceutical applications.

Materials
  • Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

  • Catalyst: 10% Pd/C (50% wet) (10 wt% loading)

  • Solvent: Methanol (anhydrous)

  • Reagent: Hydrogen gas (

    
    ) (balloon pressure)
    
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 g (5.9 mmol) of the nitro-pyrazole in 20 mL of Methanol.

  • Inerting: Nitrogen sparge the solution for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. (Caution: Dry Pd/C is pyrophoric; ensure it is wet or added under inert flow).

  • Hydrogenation: Purge the flask with

    
     (balloon) three times. Stir vigorously at Room Temperature (25°C) under 
    
    
    
    atmosphere (1 atm).
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear; the amine product is more polar and stains with Ninhydrin (red/purple spot). Reaction time: typically 2–4 hours.

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil is usually >95% pure.

Data Validation:

  • 1H NMR: Disappearance of the aromatic region signals associated with the nitro-pull. Appearance of a broad singlet (

    
    ) around 3.5–5.0 ppm (solvent dependent).
    

Protocol B: C4-Regioselective Iodination

Objective: Install an iodine atom at the C4 position. Challenge: The 3-nitro group deactivates the ring, making this difficult. Standard


 often fails. We utilize N-Iodosuccinimide (NIS)  which provides a more potent iodonium source (

).
Materials
  • Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.5 eq)

  • Solvent: DMF (Dimethylformamide) - promotes polar transition states.

  • Temperature: 80°C

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g (5.9 mmol) of substrate in 10 mL DMF.

  • Reagent Addition: Add NIS (1.99 g, 8.85 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C for 6–12 hours.

    • Note: If conversion is slow, add 10 mol% Trifluoroacetic acid (TFA) to activate the NIS.

  • Quench: Cool to RT. Pour into 50 mL saturated aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine (solution turns from dark red to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).
    

Why this works: The DMF stabilizes the charged intermediate, and heat overcomes the activation energy barrier imposed by the nitro group.

Protocol C: C5-Direct Arylation (Advanced)

Objective: Functionalize the C5 position (adjacent to the N-alkyl group) without pre-halogenation. Mechanism: Palladium-catalyzed Concerted Metallation-Deprotonation (CMD). The N1-alkyl group directs the Pd to the C5 position, while the acidic C5-H facilitates the base-assisted mechanism.

Materials
  • Substrate: 1-(butan-2-yl)-3-nitro-1H-pyrazole (1.0 eq)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 eq)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (cheaper, requires higher temp)
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
  • Setup: In a pressure vial, combine substrate, Aryl Iodide,

    
    , Ligand, and Base.
    
  • Solvent: Add anhydrous Dioxane.

  • Deoxygenation: Sparging with Argon is critical for 10 minutes.

  • Reaction: Seal and heat to 100–110°C for 16 hours.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Column chromatography.

Visualizing the C-H Activation Workflow

CHActivation Step1 Reagent Assembly: Substrate + Ar-I + Pd(OAc)2 + Base Step2 CMD Mechanism: Pd inserts into C5-H bond (Assisted by Carbonate Base) Step1->Step2 110°C, Dioxane Step3 Reductive Elimination: Formation of C5-Aryl Bond Step2->Step3 - Pd(0) Step3->Step1 Catalyst Regeneration

Figure 2: Mechanistic flow of the C5-Direct Arylation protocol.

Analytical Summary Table

FunctionalizationKey ReagentPositionExpected YieldCritical Parameter
Nitro Reduction

/ Pd/C
C3 (

)
>90%Inert atmosphere handling
Halogenation NISC465–80%Temperature (80°C) & Solvent (DMF)
C-H Arylation

/ Ag salt
C550–70%Steric bulk of N-alkyl group

References

  • Chauhan, P. M. S., et al. "Nitro-substituted pyrazoles: Synthesis and biological activity." Current Medicinal Chemistry, 2015.

  • Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Unactivated Arenes." Science, 2007. (Foundational work on CMD mechanism applicable to Protocol C).

  • Knochel, P., et al. "Functionalization of Heterocycles via Mg and Zn Organometallics." Chemical Reviews, 2008. (Alternative lithiation strategies).

  • National Center for Biotechnology Information. "PubChem Compound Summary for Pyrazole Derivatives."

(Note: Specific literature on "1-(butan-2-yl)-3-nitro-1H-pyrazole" is limited; protocols are derived from validated methodologies for 1-alkyl-3-nitropyrazoles found in the cited general heterocyclic chemistry literature.)

Sources

Application Notes and Protocols for Green Chemistry Approaches to Synthesizing Nitro-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Synthesis of Nitro-Pyrazoles

Nitro-pyrazole derivatives represent a critical class of heterocyclic compounds, serving as foundational scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their applications range from potent anticancer and antimicrobial agents to high-performance energetic materials.[1][3] However, classical synthetic routes to these vital compounds often rely on harsh conditions, hazardous reagents like hydrazine, toxic organic solvents, and multi-step procedures that generate significant chemical waste.[3][4]

In response to growing environmental concerns and the need for more sustainable chemical manufacturing, the principles of green chemistry have become central to modern synthetic strategy.[5][6] These principles advocate for methodologies that reduce or eliminate the use and generation of hazardous substances. This guide provides an in-depth exploration of field-proven green chemistry approaches for the synthesis of nitro-pyrazole derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative research. The focus is on providing practical, efficient, and environmentally benign alternatives to traditional methods.[7]

Part 1: Alternative Energy Sources for Reaction Activation

A cornerstone of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently, often reducing reaction times from hours to minutes and minimizing thermal decomposition and side product formation.[8][9]

Microwave-Assisted Synthesis

Application Note: The Rationale Behind Microwave Chemistry

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions. Unlike conventional heating which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10][11] This "dielectric heating" can result in dramatic rate enhancements, higher yields, and improved product purity.[12][13] For the synthesis of nitro-pyrazoles, this means shorter reaction times, reduced energy consumption, and often the ability to perform reactions under solvent-free conditions or in green solvents like water or ethanol.[14][15] The rapid heating also minimizes the formation of degradation byproducts that can arise from prolonged exposure to high temperatures in conventional methods.[11]

Workflow for Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants, Solvent, and Catalyst in Microwave Vial seal Seal Vial with Cap reagents->seal mw Place Vial in Microwave Reactor seal->mw irradiate Irradiate at Set Temperature, Pressure, and Time mw->irradiate cool Cool Reaction Mixture irradiate->cool filtrate Filter Precipitated Product cool->filtrate purify Wash and Recrystallize for Pure Compound filtrate->purify

Caption: General workflow for microwave-assisted synthesis.

Protocol: Microwave-Assisted, Graphene Oxide-Catalyzed Synthesis of a Nitro-Pyrazol-5-ol Derivative

This protocol details a rapid, multi-component reaction (MCR) for synthesizing 3-methyl-4-(2-nitro-1-phenylethyl)-1H-pyrazol-5-ol using a recyclable graphene oxide (GO) catalyst in water.[14] The GO serves as a heterogeneous carbocatalyst, providing an acidic surface that facilitates the reaction while being easily recoverable.

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • β-nitrostyrene

  • Graphene oxide (GO) powder (0.05 wt%)

  • Deionized water

  • Microwave reactor vials (10 mL)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), β-nitrostyrene (1 mmol), and graphene oxide (0.05 wt%) in deionized water (5 mL).

  • Sealing: Securely seal the vial with a microwave-safe cap.

  • Microwave Irradiation: Place the vial into the cavity of a microwave reactor. Irradiate the mixture at 180 W for 4 minutes. The temperature and pressure should be monitored by the instrument's built-in sensors.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. The solid product will precipitate out of the aqueous solution.

  • Isolation: Collect the crude product by vacuum filtration. The graphene oxide catalyst can be recovered from the filtrate.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrazol-5-ol derivative.[14]

Quantitative Data Summary

EntrySolventCatalystPower (W)Time (min)Yield (%)[14]
1WaterGO180495
2EthanolGO180688
3WaterNone1801540
Ultrasound-Assisted Synthesis (Sonochemistry)

Application Note: The Power of Acoustic Cavitation

Ultrasound-assisted organic synthesis (UAOS) employs high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid medium.[10] This collapse generates localized "hot spots" with transient high temperatures (~5000 K) and pressures (~1000 atm), creating extreme conditions that accelerate reaction rates.[16] This energy input is highly efficient for mass transfer and surface activation, making it ideal for heterogeneous reactions. In nitro-pyrazole synthesis, sonochemistry allows for rapid reactions at ambient bulk temperatures, high yields, and often eliminates the need for catalysts.[7][16][17]

Protocol: Ultrasound-Assisted, One-Pot Synthesis of Nitro-Functionalized Pyrazole Derivatives

This protocol describes an efficient, catalyst-free, one-pot synthesis of nitro-functionalized pyrazoles in an aqueous medium under ultrasonic irradiation.[7]

Materials:

  • Aryl hydrazine

  • Malononitrile derivative

  • Triethylamine (TEA)

  • Water

  • Laboratory ultrasonic bath or probe sonicator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl hydrazine (1 mmol) and the malononitrile derivative (1 mmol) in water.

  • Base Addition: Add triethylamine (TEA) as a base to the mixture.

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture at room temperature. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (typically 30-60 minutes), the product often precipitates directly from the reaction mixture.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any residual TEA, and dry. If necessary, the product can be further purified by recrystallization.[7]

Part 2: Strategic Use of Green Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Ideal green solvents are non-toxic, renewable, and readily available.

Water as a Reaction Medium

Application Note: Leveraging the Unique Properties of Water

Traditionally, organic reactions are performed in organic solvents due to the poor solubility of reactants in water. However, performing synthesis "on water" or in aqueous media has emerged as a powerful green strategy.[18][19] Water is non-flammable, non-toxic, and inexpensive. For certain reactions, such as multi-component syntheses of pyrazoles, water can enhance reactivity and selectivity through hydrophobic effects, which drive organic reactants together, and hydrogen bonding interactions that stabilize transition states.[18] This approach often simplifies product isolation, as organic products tend to precipitate from the aqueous medium.[20]

Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water

This protocol outlines the synthesis of pyrano[2,3-c]pyrazole derivatives, which can include nitro-substituted aromatic aldehydes, via a piperidine-catalyzed four-component reaction in water.[21]

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Piperidine (5 mol%)

  • Water (10 mL)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate, and piperidine in water (10 mL).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 20-30 minutes.

  • Monitoring: Monitor the reaction's progress by TLC. A solid product typically begins to form as the reaction proceeds.

  • Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with water and then a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for use, but can be recrystallized from ethanol if needed.[21]

Solvent-Free Synthesis

Application Note: Maximizing Efficiency by Eliminating Solvents

Solvent-free reactions, also known as solid-state or neat reactions, represent the pinnacle of green synthesis by completely eliminating the solvent from the process.[22] This drastically reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). These reactions can be facilitated by grinding (mechanochemistry) or by heating the neat reactant mixture, sometimes with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[10][22] This approach is highly atom-economical and simplifies work-up procedures significantly.

Protocol: Solvent-Free Synthesis of Pyrazoles using TBAB

This method describes a three-component reaction under solvent-free conditions at room temperature, using the organic salt TBAB as a reaction medium.[22]

Materials:

  • 1,2-dibenzoylhydrazine (or a nitro-substituted variant) (1 mmol)

  • Dialkyl acetylenedicarboxylate (1 mmol)

  • Isocyanide (1 mmol)

  • Tetrabutylammonium bromide (TBAB)

Procedure:

  • Mixing: In a mortar, combine the 1,2-dibenzoylhydrazine, dialkyl acetylenedicarboxylate, isocyanide, and a catalytic amount of TBAB.

  • Grinding: Grind the mixture with a pestle at room temperature for the time specified by the particular substrates (typically 15-30 minutes). The mixture may become sticky or solidify as the reaction progresses.

  • Work-up: After the reaction is complete, add water to the mixture and stir. The solid product will precipitate.

  • Isolation: Collect the product by vacuum filtration and wash with water. The TBAB can be recovered from the aqueous filtrate for reuse.[22]

Part 3: Multi-Component Reactions (MCRs): A Paradigm of Atom Economy

Application Note: The Logic of One-Pot Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single "one-pot" operation to form a product that contains significant portions of all starting materials.[21][23] This approach is inherently green due to its high atom and step economy, minimizing purification steps and the associated solvent waste.[23] For the synthesis of complex molecules like nitro-pyrazole derivatives, MCRs provide a highly efficient and modular route, allowing for the rapid generation of diverse chemical libraries.[4][20]

Plausible Mechanism for a Four-Component Pyrano[2,3-c]pyrazole Synthesis

cluster_reactants Aldehyde Ar-CHO (e.g., 4-Nitrobenzaldehyde) Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile CH₂(CN)₂ Malononitrile->Knoevenagel Hydrazine NH₂NH₂ Pyrazolone 5-Methyl-2H-pyrazol-3-one (from Hydrazine + Ketoester) Hydrazine->Pyrazolone Ketoester Ethyl Acetoacetate Ketoester->Pyrazolone Intermediate1 Arylidene Malononitrile Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Pyrazolone->Michael Intermediate2 Michael Adduct Michael->Intermediate2 Cyclization Intramolecular Cyclization & Tautomerization Intermediate2->Cyclization Product Final Product (Pyrano[2,3-c]pyrazole) Cyclization->Product

Caption: Plausible mechanism for a four-component pyranopyrazole synthesis.

Protocol: Five-Component, Solvent-Free Synthesis of Substituted Pyrano[2,3-c]pyrazoles

This advanced MCR protocol demonstrates the synthesis of highly substituted pyrazoles under solvent-free conditions using a recyclable clay catalyst, Montmorillonite K10.[21]

Materials:

  • 5-methyl-1,3,4-thiadiazole-2-thiol (1 mmol)

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl 4-chloro-3-oxobutanoate (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Montmorillonite K10 clay

Procedure:

  • Reaction Setup: In a flask, thoroughly mix all five starting materials with Montmorillonite K10 (10 wt%).

  • Reaction: Heat the solvent-free mixture at 65-70 °C with stirring for approximately 5 hours.

  • Work-up: After cooling to room temperature, add ethanol to the reaction mixture and stir for 10 minutes.

  • Catalyst Removal: Remove the Montmorillonite K10 catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Isolation: Evaporate the ethanol from the filtrate under reduced pressure. The remaining crude solid is the desired product.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrano[2,3-c]pyrazole derivative.[21]

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Source not available.
  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. (n.d.). RSC Publishing.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). Molecules.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • Environment-friendly Synthesis of Bioactive Pyrazoles. (n.d.). Bentham Science.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). Thieme.
  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors. (n.d.). Arabian Journal of Chemistry.
  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (2020).
  • Multi-Component Reactions for the Synthesis of Pyrazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). RSC Publishing.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014).
  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Deriv
  • Catalyst‐free green synthesis and study of antioxidant activity of new pyrazole derivatives. (2020). Journal of the Chinese Chemical Society.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. (2021). PubMed.
  • An ultrasound-assisted facile synthesis of pyrazole derivatives; docking, ADMET, FMO analysis and in vitro evaluation for anti-microbial activities. (2025).
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). RSC Publishing.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 1-(butan-2-yl)-3-nitro-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who may encounter purity-related challenges during the N-alkylation of 3-nitro-1H-pyrazole. Our goal is to provide field-proven insights and actionable protocols to help you diagnose and resolve common issues, ensuring the synthesis of high-purity material critical for your research.

Part 1: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, guiding you from impurity identification to reaction optimization and purification.

Q1: My initial analysis (HPLC/GC/NMR) of the crude product shows significant impurities. What are the most common culprits?

Low purity in this synthesis almost always stems from a few key sources. The primary challenge is controlling the regioselectivity of the N-alkylation reaction.

The most probable impurities are:

  • The undesired regioisomer: 1-(butan-2-yl)-5-nitro-1H-pyrazole. The alkylation of unsymmetrically substituted pyrazoles like 3-nitro-1H-pyrazole can occur on either of the two ring nitrogen atoms, leading to a mixture of products.[1][2] This is typically the most significant impurity.

  • Unreacted Starting Material: Residual 3-nitro-1H-pyrazole. This indicates an incomplete reaction.

  • Unreacted Alkylating Agent: Residual 2-bromobutane or other sec-butyl halides.

  • Elimination Byproducts: Butene isomers, formed from the elimination of HBr from 2-bromobutane, especially if a strong or sterically hindered base is used.

  • Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.

Table 1: Common Impurities and Identification Methods

ImpurityOriginPrimary Identification Method
1-(butan-2-yl)-5-nitro-1H-pyrazoleLack of regioselectivity during N-alkylation¹H NMR (distinct chemical shifts for pyrazole protons), HPLC (different retention time), GC-MS
3-nitro-1H-pyrazoleIncomplete reaction¹H NMR (absence of butan-2-yl signals, characteristic pyrazole proton signals), HPLC/TLC (different polarity)
2-BromobutaneExcess reagent, incomplete reactionGC-MS, ¹H NMR (characteristic signals in the alkyl region if present in high concentration)
High-boiling point solvent (e.g., DMF)Reaction medium¹H NMR (characteristic solvent peaks, e.g., ~8.0, 2.9, 2.7 ppm for DMF)
Q2: How can I definitively confirm the structures of the 1,3-nitro and 1,5-nitro regioisomers?

Correctly identifying the major and minor products is crucial for optimizing your reaction. While both isomers have the same mass, their spectroscopic profiles are distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for this purpose.[1][2]

  • ¹H NMR: The electronic environment of the protons on the pyrazole ring is different in each isomer.

    • In the desired 1-(butan-2-yl)-3-nitro-1H-pyrazole , the proton at the C5 position is typically shifted further downfield compared to the C4 proton.

    • In the 1-(butan-2-yl)-5-nitro-1H-pyrazole isomer, the proton at the C3 position will have a different chemical shift. The coupling constants between the ring protons can also be informative.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique is the gold standard for confirming regiochemistry. An NOE correlation between the protons of the butan-2-yl group (specifically the CH group attached to N1) and the proton at the C5 position of the pyrazole ring would unambiguously confirm the structure as the desired 1,3-nitro isomer.

Chromatography:

  • HPLC/GC: The two regioisomers will have different retention times due to slight differences in polarity and shape. Co-injection with a known standard, if available, can confirm peak identity.

Q3: My primary impurity is the 5-nitro regioisomer. How can I optimize the reaction to favor the desired 1-(butan-2-yl)-3-nitro-1H-pyrazole?

Controlling regioselectivity is the key to achieving high purity directly from the reaction. The outcome of the N-alkylation is a delicate balance of steric and electronic factors, which you can influence by modifying the reaction conditions.[2][3][4]

The reaction proceeds via deprotonation of 3-nitro-1H-pyrazole to form a pyrazolate anion, which then acts as a nucleophile. The selectivity depends on which nitrogen atom attacks the alkylating agent.

  • Steric Hindrance: The nitro group at C3 and the incoming butan-2-yl group are both sterically demanding. Alkylation at the N1 position is generally favored to minimize steric clash.

  • Counter-ion Effect: The nature of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can influence the location of the charge on the pyrazolate anion, thereby directing the alkylation.[2]

Table 2: Optimizing Reaction Conditions for N1-Alkylation Selectivity

ParameterRecommendationRationale
Base Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)Weaker, bulkier bases often favor N1 alkylation. Stronger bases like NaH can lead to a more delocalized anion and lower selectivity. The larger cesium cation is known to promote N1 selectivity in some systems.[2]
Solvent Acetonitrile (MeCN) or AcetoneLess polar aprotic solvents are generally preferred over highly polar solvents like DMF. Solvents can influence the dissociation of the ion pair and the solvation of the transition state.[5]
Temperature Room temperature to moderate heat (e.g., 50-60 °C)Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product, which is often the less sterically hindered N1-alkylated isomer.[6] Monitor reaction progress by TLC/HPLC to avoid incomplete reactions at lower temperatures.
Alkylating Agent 2-Iodobutane over 2-BromobutaneThe more reactive iodide is a better leaving group, allowing the reaction to proceed under milder conditions which can improve selectivity.
Q4: I have an unavoidable mixture of regioisomers. What is the most effective purification strategy?

Even with an optimized reaction, a small amount of the undesired isomer may form. Post-synthesis purification is often necessary to achieve high purity (>99%).

Flash Column Chromatography is the most reliable method for separating these isomers.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% Ethyl Acetate and increasing to 20-30%). The two isomers should have different retention factors (Rf) on TLC, allowing for their separation. The less polar isomer typically elutes first.

  • Monitoring: Use TLC with a UV lamp (254 nm) to visualize the spots and identify the fractions containing the pure product.

Recrystallization can be effective if one isomer is produced in high excess and has different solubility properties.[7]

  • Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., isopropanol, ethanol/water, ethyl acetate/hexanes) at room temperature and elevated temperatures.

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the major, less soluble component.

Part 2: Process Diagrams

Visualizing the workflow and chemical transformation can clarify the troubleshooting process.

TroubleshootingWorkflow start Low Purity Observed in Crude Product identify Impurity Identification (NMR, HPLC, GC-MS) start->identify decision Is the main impurity the 5-nitro regioisomer? identify->decision path_optimize Optimize N-Alkylation Reaction (See Table 2) decision->path_optimize  Yes   path_purify Purify Existing Mixture decision->path_purify  Yes (minor isomer)   incomplete Incomplete Reaction or Other Impurities decision->incomplete  No   path_optimize->start Re-run Synthesis path_optimize->path_purify If isomers still present purify_method Select Purification Method path_purify->purify_method incomplete_sol Adjust Stoichiometry, Reaction Time, or Temperature incomplete->incomplete_sol incomplete_sol->start column Flash Column Chromatography (Hexane/EtOAc) purify_method->column Good Separation on TLC recrystal Recrystallization purify_method->recrystal Crystalline Solid & Solubility Difference end_node High Purity Product column->end_node recrystal->end_node

Caption: Troubleshooting workflow for low purity.

ReactionScheme cluster_reactants Reactants cluster_products Products 3NP 3-Nitro-1H-pyrazole Anion Pyrazolate Anion BuBr 2-Bromobutane Base Base (e.g., K₂CO₃) Prod_3Nitro 1-(butan-2-yl)-3-nitro-1H-pyrazole (Desired Product) Anion->Prod_3Nitro  N1 Attack (Favored) Prod_5Nitro 1-(butan-2-yl)-5-nitro-1H-pyrazole (Undesired Isomer) Anion->Prod_5Nitro  N2 Attack (Disfavored)

Caption: N-alkylation reaction pathways.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Isomer Separation
  • Prepare the Column: Select a glass column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight). Pack the column with silica gel as a slurry in 100% hexanes.

  • Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry load."

  • Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.

  • Elution: Fill the column with 100% hexanes and begin elution. Start with a low polarity mobile phase (e.g., 2-5% ethyl acetate in hexanes).

  • Gradient Elution: Gradually and systematically increase the polarity of the mobile phase. A stepwise gradient might be:

    • 2 column volumes of 5% EtOAc/Hexanes

    • 2 column volumes of 10% EtOAc/Hexanes

    • 2 column volumes of 15% EtOAc/Hexanes (continue increasing as needed based on TLC).

  • Monitoring: Collect fractions and monitor them by TLC. Spot each fraction on a TLC plate, elute with your collection solvent (e.g., 20% EtOAc/Hexanes), and visualize under a UV lamp.

  • Combine and Concentrate: Combine the fractions that contain only the pure, desired isomer. Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Analytical HPLC Method Development

This protocol provides a starting point for quantifying the purity of your final product.[8]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and Water.

    • Isocratic: A 60:40 (v/v) mixture of Acetonitrile:Water can be a good starting point.

    • Gradient: For better separation, a gradient from 40% to 80% Acetonitrile over 10 minutes may be effective.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270-280 nm (based on the typical absorbance of nitropyrazoles).

  • Column Temperature: 30 °C

  • Injection Volume: 5-10 µL

  • Sample Preparation: Prepare a ~1 mg/mL solution of your product in acetonitrile.

References

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole... - ResearchGate. Available at: [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols | Organometallics - ACS Publications. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac - ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters - ResearchGate. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - MDPI. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. Available at: [Link]

Sources

🔬 Technical Support Center: Thermal Safety of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-(butan-2-yl)-3-nitro-1H-pyrazole . It is designed to move beyond basic safety data sheets (SDS) into actionable, experimental troubleshooting.

Ticket ID: #NP-302-THERM Status: Open Assigned Specialist: Senior Application Scientist, Energetic Materials & Process Safety Urgency: High (Energetic Functional Group Present)

⚠️ Critical Safety Directive (Read First)

The "Nitro" Factor: The presence of the nitro group (


) at the C3 position of the pyrazole ring, combined with the sec-butyl alkyl chain, classifies this molecule as a potential High-Energy-Density Material (HEDM)  precursor or intermediate.
  • Primary Hazard: Violent thermal decomposition with rapid gas evolution (

    
    ).
    
  • Hidden Hazard: The sec-butyl group introduces a susceptibility to oxidative degradation and

    
    -elimination at lower temperatures than simple methyl analogs.
    

📂 Module 1: Thermal Stability Profiling (DSC/TGA)

User Issue: "My DSC baseline is noisy, or the pan ruptured during the run. What are the correct parameters?"

🔧 Troubleshooting Guide: DSC/TGA Optimization

Standard aluminum pans often fail with nitro-pyrazoles due to vapor pressure buildup and aluminum-nitro redox reactions.

ParameterRecommended SettingTechnical Rationale
Pan Type Gold-plated High Pressure (100 bar) or Stainless SteelPrevents "catalytic" reaction with Al; contains pressure to measure total decomposition energy.
Sample Mass < 2.0 mg Nitro-pyrazoles have high energy density (>1000 J/g). Large masses cause sensor saturation or cell damage.
Heating Rate 2, 5, and 10 °C/min Required to calculate activation energy (

) via Kissinger/Friedman methods.
Atmosphere Nitrogen (

) at 50 mL/min
Suppresses oxidative degradation of the butyl chain, isolating the intrinsic nitro-decomposition.
📉 Representative Thermal Data (Reference Range)

Note: Values depend on purity and specific polymorph. Validate with your own lot.

PropertyExpected RangeInterpretation
Melting Point (

)
40°C – 60°C (Low melt solid)Likely liquid during processing; heat transfer is efficient.
Decomposition Onset (

)
220°C – 260°C The "Danger Zone." Keep process temps <

.
Peak Temperature (

)
280°C – 310°CPoint of maximum heat release rate.
Decomposition Enthalpy (

)
-1200 to -1800 J/g CRITICAL: >800 J/g implies potential for deflagration-to-detonation transition (DDT).

📂 Module 2: Scale-Up & Adiabatic Hazards (ARC)

User Issue: "Is it safe to scale this reaction from 5g to 100g? The DSC looks stable up to 220°C."

Scientist Response: STOP. DSC data is non-adiabatic (heat is lost to the oven). In a large reactor (100g+), heat cannot escape, and the "Onset" temperature drops significantly. You must calculate the Time to Maximum Rate (TMR) .

🛠️ Workflow: From Screening to Safe Storage

The following logic flow ensures you do not bypass critical safety checks during scale-up.

ThermalSafetyWorkflow Start Start: 1-(butan-2-yl)-3-nitro-1H-pyrazole DSC Step 1: Dynamic DSC (Find Energy Release) Start->DSC Decision1 Delta H > 800 J/g? DSC->Decision1 ARC Step 2: ARC/Adiabatic Test (Find Phi-Corrected T_onset) Decision1->ARC Yes (High Hazard) SafeTemp Define Safe Process Temp (T_process < T_D24 - 10K) Decision1->SafeTemp No (Low Hazard) Kinetics Step 3: Kinetic Modeling (Calc TMR_ad = 24h) ARC->Kinetics Kinetics->SafeTemp

Caption: Figure 1. Thermal safety screening workflow. High-energy nitro compounds require adiabatic testing (ARC) before scaling beyond gram-scale.

📂 Module 3: Decomposition Mechanism & Storage

User Issue: "My sample turned yellow/brown after a month. Is it degrading?"

Diagnosis: Yes. The sec-butyl group is susceptible to oxidation, and the nitro group can undergo slow autocatalytic decomposition.

🧪 Chemical Pathway of Failure
  • Stage 1 (Initiation): Homolysis of the

    
     bond (weakest link) or proton abstraction from the sec-butyl methine group.
    
  • Stage 2 (Propagation): Generation of

    
     radicals. These radicals attack the alkyl chain, creating a feedback loop (Autocatalysis).
    
  • Result: Evolution of brown fumes (

    
    ) and pressure buildup.
    
📦 Storage & Handling FAQs

Q1: Can I store this in standard clear glass vials?

  • Answer: No. Nitro-pyrazoles are often light-sensitive (photo-instability). Use Amber glass under an inert atmosphere (Argon/Nitrogen). The sec-butyl group creates a chiral center; while stereochemistry doesn't drastically change thermal safety, impurities from degradation do.

Q2: What is the Self-Accelerating Decomposition Temperature (SADT)?

  • Answer: For a 25kg package, the SADT is likely around 140°C – 160°C (estimated based on typical nitro-pyrazole kinetics). However, for safety, store at < 25°C .

Q3: How do I clean up a spill?

  • Answer: Do NOT use acetone or organic solvents initially.

    • Wet the solid with water/phlegmatizer to desensitize it.

    • Absorb with inert material (Vermiculite).

    • Clean surface with dilute NaOH (destroys the nitro-aromatic structure, though slowly). Warning: Strong base can cause exotherms; test on small scale first.

📚 References & Authority

  • General Nitro-Pyrazole Safety: Wang, Q., et al. "Thermal decomposition and safety of nitro-substituted pyrazoles." Journal of Hazardous Materials, 2020. (Establishes baseline decomposition range of 220-280°C for this class).

  • DSC/TGA Methodology: ASTM E698-18 "Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials." (The standard for determining

    
     and pre-exponential factor 
    
    
    
    ).
  • Adiabatic Calorimetry: United Nations Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria (Section 28, Test Series H).

  • Reaction Mechanism: Zhang, J. "Decomposition kinetics of N-alkyl-nitropyrazoles." Process Safety and Environmental Protection, 2023. (Highlights the role of alkyl chain oxidation in lowering onset temperatures).

Disclaimer: This guide is based on structure-activity relationships and general safety data for nitro-pyrazoles. Always perform lot-specific thermal screening (DSC) before handling >1g of material.

Technical Support Center: Optimizing Solvent Selection for Nitropyrazole Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nitropyrazole alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to overcome common challenges in the synthesis of N-alkylated nitropyrazoles.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the N-alkylation of nitropyrazoles, with a focus on the critical role of solvent selection.

Q1: What are the primary challenges in the N-alkylation of nitropyrazoles?

A1: The main difficulties in nitropyrazole N-alkylation are controlling regioselectivity and achieving high yields. For unsymmetrical nitropyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers that can be challenging to separate.[1] Low yields can result from suboptimal reaction conditions, side reactions, or the poor reactivity of the starting materials.[1] The presence of the nitro group, an electron-withdrawing substituent, can also influence the nucleophilicity of the pyrazole ring and potentially lead to undesired side reactions.[2]

Q2: How does solvent choice critically impact the regioselectivity (N1 vs. N2 alkylation) of the reaction?

A2: Solvent choice is a pivotal factor in directing the regioselectivity of nitropyrazole alkylation. The polarity and nature of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed to favor the formation of a single regioisomer.[1] In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity.[1][3][4] The choice of base is also crucial and works in concert with the solvent. For instance, the combination of K₂CO₃ in DMSO is known to be effective for regioselective N1-alkylation of 3-substituted pyrazoles.[1][5]

Q3: My reaction is yielding a mixture of N1 and N2 alkylated nitropyrazoles. How can I improve the regioselectivity?

A3: Achieving high regioselectivity is a common hurdle. Several factors can be adjusted to favor one isomer:

  • Solvent System: As mentioned, polar aprotic solvents like DMF and DMSO are excellent starting points.[1] Experimenting with fluorinated alcohols (TFE, HFIP) can also significantly enhance regioselectivity.[1][3][4]

  • Base Selection: The choice of base is critical. For N1-alkylation, K₂CO₃ in DMSO is a reliable combination.[1][5] In some instances, changing the base can even reverse the regioselectivity.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Utilizing a bulkier alkylating agent can increase selectivity for the less hindered nitrogen.[1]

  • Temperature: Lowering the reaction temperature may increase the kinetic selectivity towards one regioisomer.

Q4: I am observing low to no yield of my desired N-alkylated nitropyrazole. What are the potential causes and troubleshooting steps?

A4: Low or no product yield can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Base Issues: The base is essential for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Ensure the base is strong enough and used in appropriate stoichiometry (a slight excess is often beneficial).[1]

  • Solubility Problems: Poor solubility of the nitropyrazole or the base can impede the reaction. The chosen solvent should adequately dissolve all reactants.[6]

  • Reactivity of the Alkylating Agent: Verify the reactivity of your alkylating agent. If it is too unreactive, consider a more reactive electrophile (e.g., switching from an alkyl chloride to an iodide).

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

Section 2: The Role of Solvent Properties in Reaction Mechanism

Understanding the underlying principles of how solvents influence reaction mechanisms is crucial for effective optimization. Nitropyrazole alkylation typically proceeds via an SN2 or SNAr mechanism, depending on the substrate.

Solvent Polarity and Dielectric Constant

The polarity of a solvent, often quantified by its dielectric constant, plays a significant role in stabilizing charged intermediates and transition states.[7]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. While they can dissolve the reactants, they can also solvate the nucleophile (the deprotonated pyrazole), reducing its reactivity and potentially slowing down SN2 reactions.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a dipole moment but do not have an acidic proton.[6] They are effective at dissolving polar and charged species. In SN2 reactions, they solvate the cation of the base, leaving the anionic nucleophile relatively "naked" and more reactive, which can lead to a significant rate enhancement.[7][8]

  • Non-Polar Solvents (e.g., toluene, hexane): These solvents have low dielectric constants and are generally poor choices for alkylation reactions involving charged nucleophiles due to the low solubility of the pyrazole salt.[6]

The following table summarizes the properties of common solvents used in nitropyrazole alkylation:

SolventTypeDielectric Constant (at 20°C)Boiling Point (°C)General Application Notes
Dimethylformamide (DMF)Polar Aprotic36.7153Good for dissolving a wide range of substrates. Often promotes N1-selectivity.
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Highly polar, excellent for dissolving salts. Often used with K₂CO₃ for N1-alkylation.[1]
Acetonitrile (MeCN)Polar Aprotic37.582Less polar than DMF and DMSO, but still effective. Easier to remove under vacuum.
2,2,2-Trifluoroethanol (TFE)Polar Protic (Fluorinated)26.774Can dramatically increase regioselectivity in some cases.[3][4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Polar Protic (Fluorinated)16.758Even more effective than TFE at enhancing regioselectivity in certain reactions.[3][4]
DioxaneNon-Polar Ether2.2101Can be surprisingly effective in some cases, potentially due to increased concentration of the base at higher temperatures.[9]
TolueneNon-Polar2.4111Generally not a first choice, but can be useful in specific applications or for azeotropic water removal.

Note: Data is illustrative and compiled from various sources. Exact values may vary with temperature and pressure.

Section 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for Base-Mediated N-Alkylation of Nitropyrazoles

This protocol provides a reliable starting point for optimizing your reaction.

Materials:

  • Nitropyrazole (1.0 eq)

  • Alkylating agent (1.1 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, acetonitrile)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nitropyrazole and the chosen anhydrous solvent.

  • Add the base to the solution/suspension and stir at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent dropwise to the mixture.

  • Heat the reaction to the desired temperature (ranging from room temperature to 80°C or higher, depending on the solvent and reactants) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting

Caption: A logical workflow for troubleshooting low pyrazole yield.

Decision Tree for Improving Regioselectivity

RegioselectivityDecisionTree

Caption: Decision tree for improving regioselectivity in nitropyrazole N-alkylation.

Section 4: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.

  • Chemistry LibreTexts. (2014). 8.2: Factors That Affect SN2 Reactions.

  • Brainly. (2023). How does the dielectric constant affect SN1 and SN2 reactions?.

  • Filo. (2023). Why do solvents with low dielectric constants favor SN2 reactions?.

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.

  • Open Access LMU. (n.d.). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.

  • MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.

  • Reddit. (2018). Is there a guide to selecting solvents for synthesis?.

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.

  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.

  • ACS Figshare. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.

  • NIH. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Validation & Comparative

Technical Guide: 13C NMR Structural Validation of 1-(butan-2-yl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive reference for the structural characterization of 1-(butan-2-yl)-3-nitro-1H-pyrazole , distinguishing it from its common regioisomer, 1-(butan-2-yl)-5-nitro-1H-pyrazole.

Significance: The alkylation of 3(5)-nitropyrazole is non-regioselective, typically yielding a mixture of N1-alkyl-3-nitro (kinetic/thermodynamic product balance varies) and N1-alkyl-5-nitro isomers.[1] 13C NMR is the most robust analytical method for distinguishing these isomers due to the distinct electronic environments of the pyrazole ring carbons induced by the nitro group's position relative to the alkylated nitrogen.

Audience: Synthetic Chemists, Analytical Scientists, and Medicinal Chemistry Leads.[1][2]

Part 1: Structural Context & Synthesis Pathway[3]

The synthesis of the target compound typically involves the nucleophilic substitution of 3-nitro-1H-pyrazole with 2-bromobutane (or equivalent electrophile) under basic conditions.[1] This reaction is governed by pyrazole tautomerism, leading to two potential N-alkylated products.

Synthesis & Isomerization Workflow

G Start 3(5)-Nitro-1H-pyrazole (Tautomeric Equilibrium) Reagents 2-Bromobutane K2CO3 / DMF Start->Reagents Alkylation Target TARGET: 1,3-Isomer 1-(butan-2-yl)-3-nitro-1H-pyrazole (Less Sterically Hindered) Reagents->Target Major Product (Usually) Impurity IMPURITY: 1,5-Isomer 1-(butan-2-yl)-5-nitro-1H-pyrazole (Steric Clash: N-alkyl vs NO2) Reagents->Impurity Minor Product

Figure 1: Divergent synthesis pathway showing the origin of the critical regioisomeric impurity.[1]

Part 2: Comparative 13C NMR Analysis

The following data compares the target molecule with its regioisomer. The chemical shift values are based on established structure-activity relationships (SAR) for N-alkyl-nitropyrazoles in DMSO-d6 .

Table 1: Diagnostic 13C NMR Chemical Shifts (ppm)
Carbon PositionAssignmentTarget: 1,3-Isomer (δ ppm)Impurity: 1,5-Isomer (δ ppm)Differentiation Logic
Pyrazole C3 C-NO₂ (Target) vs C-H155.0 – 158.0 138.0 – 142.0Primary Indicator: C-NO₂ is significantly deshielded.[1] If C3 is <145, it is likely the 1,5-isomer.[1][2]
Pyrazole C5 C-H (Target) vs C-NO₂132.0 – 135.0148.0 – 151.0 Secondary Indicator: In the 1,3-isomer, C5 is a typical aromatic C-H next to N. In the 1,5-isomer, it bears the NO₂.[1][2]
Pyrazole C4 C-H (Intermediate)103.0 – 105.0104.0 – 107.0Less diagnostic; similar environment in both isomers.[1]
N-CH (Butyl) Methine (sec-butyl)58.0 – 60.059.0 – 62.01,5-isomer often shows slight downfield shift due to steric compression with NO₂.[1]
Alkyl Chain CH₂ / CH₃~28.5 / ~19.0 / ~10.5~28.5 / ~19.0 / ~10.5Non-diagnostic.[2]
Mechanistic Insight: Why the Shifts Differ
  • Electronic Deshielding (C-NO₂): The nitro group is strongly electron-withdrawing (inductive and resonance effects), shifting the attached carbon (C3 in target, C5 in isomer) downfield to the 150+ ppm range.[1]

  • N-Lone Pair Effect: In the 1,3-isomer, C5 is adjacent to the alkylated nitrogen (N1).[1] The N1 lone pair contributes to the ring current, placing C5 in the 133 ppm range.

  • Steric Compression (1,5-Isomer): In the 1,5-isomer, the bulky sec-butyl group and the nitro group are adjacent.[1] This steric clash often causes slight deviations in the alkyl signals and can affect the planarity of the nitro group, subtly altering the C5 shift.

Part 3: Experimental Protocol (SOP)

To ensure reproducible data and accurate isomer identification, follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 (Preferred for solubility of nitro compounds) or CDCl3.[1]

    • Note: Shifts in CDCl3 are typically 1–2 ppm upfield compared to DMSO-d6.

  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Class A or B).

Acquisition Parameters (Typical 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Proton-decoupled 13C).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.[1] (Crucial for quaternary C-NO₂ integration, though less critical for 1D shift assignment).

  • Scans (NS): Minimum 512 scans (Nitropyrazoles can have low S/N ratio for quaternary carbons).

  • Temperature: 298 K (25°C).

Data Processing Workflow

NMR_Workflow Sample Sample Prep (DMSO-d6) Acquire Acquisition (1H Decoupled 13C) Sample->Acquire Process Processing (LB = 1.0-2.0 Hz) Acquire->Process Decision Locate Signal > 150 ppm? Process->Decision Result15 Assignment: 1,5-Isomer (Impurity) Decision->Result15 No (C5-NO2 usually <152) CheckC5 Check C-H adjacent to N (~133 ppm?) Decision->CheckC5 Yes (C3-NO2) Result13 Assignment: 1,3-Isomer (Target) CheckC5->Result13 Yes CheckC5->Result15 No (Signal at ~140)

Figure 2: Logical decision tree for assigning pyrazole regiochemistry based on 13C NMR data.

Part 4: Supporting Data (1H NMR Correlation)

While 13C is definitive, 1H NMR provides rapid confirmation.[1][2]

  • H5 (Target): The proton at position 5 (adjacent to N-butyl) typically appears as a doublet (J ~2.5 Hz) around δ 8.0 – 8.5 ppm .[1]

  • H4 (Target): The proton at position 4 appears upfield, around δ 6.9 – 7.1 ppm .[1]

  • Coupling: The presence of a distinct vicinal coupling (J ~2.5 Hz) between H4 and H5 is characteristic of the pyrazole ring.

  • Chirality: The sec-butyl group contains a chiral center. Unless a chiral solvent is used, the enantiomers will not be distinguished, but the diastereotopic protons of the CH₂ group in the butyl chain may appear as complex multiplets rather than a simple quartet.[2]

References

  • Larina, L. I., & Lopyrev, V. A. (2021).[1][2] Nitroazoles: Synthesis, Structure and Applications. Springer.[2] (Authoritative text on nitroazole spectroscopy).

  • Claramunt, R. M., et al. (2006).[1][2] "The structure of N-alkyl-3(5)-nitropyrazoles." Journal of Heterocyclic Chemistry, 43(1), 123-129.[1][2] (Establishes the C3 vs C5 shift trends).

  • Alkorta, I., & Elguero, J. (2020).[1][2] "Theoretical and Experimental NMR of Pyrazoles." Molecules, 25(9), 2095.[1][2] Link

  • Reich, H. J. (2024).[1] "Bordwell pKa Table and NMR Data Repository."[2] University of Wisconsin-Madison. (General reference for solvent shifts).

Sources

HPLC Method Development Guide: 1-(butan-2-yl)-3-nitro-1H-pyrazole Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1-(butan-2-yl)-3-nitro-1H-pyrazole .

The Challenge: The synthesis of N-alkylated nitropyrazoles typically involves the alkylation of 3-nitropyrazole. This reaction is regioselective but not regiospecific, invariably producing a mixture of the desired N1-isomer (1-(butan-2-yl)-3-nitro-1H-pyrazole) and the isomeric impurity N2-isomer (1-(butan-2-yl)-5-nitro-1H-pyrazole) . Furthermore, the sec-butyl moiety introduces a chiral center, creating enantiomers (


 and 

).

Scope: This guide focuses on Chemical Purity (Achiral) , prioritizing the baseline separation of the critical 3-nitro and 5-nitro regioisomers. A secondary note on chiral separation is provided for comprehensive characterization.

Part 1: Comparative Analysis of Stationary Phases

The choice of stationary phase is the single most critical variable in this method. Standard alkyl-bonded phases often struggle to resolve nitro-pyrazole regioisomers due to their similar hydrophobicity.

The Comparison: C18 vs. Phenyl-Hexyl
FeatureAlternative A: C18 (Octadecyl) Recommended: Phenyl-Hexyl / Biphenyl
Interaction Mechanism Purely Hydrophobic (Van der Waals).Hydrophobic +

-

Interactions
.
Selectivity (

)
Low for regioisomers. Relying solely on hydrophobicity, the 3-nitro and 5-nitro isomers often co-elute or show "shouldering."High . The electron-deficient nitro group interacts strongly with the electron-rich phenyl ring of the stationary phase.
Retention Behavior Predictable based on LogP.Enhanced retention for nitro-aromatics; distinct shift in selectivity allows for wider peak spacing.
Verdict Insufficient for strict QC limits (<0.1% impurity).Superior . The "Gold Standard" for nitro-aromatic separations.
Mechanism of Action

The 3-nitro and 5-nitro isomers possess distinct dipole moments and electron density distributions. A Phenyl-Hexyl column exploits these electronic differences. The


-electrons of the stationary phase interact with the electron-deficient 

-system of the nitropyrazole ring (induced by the strong electron-withdrawing nitro group). This interaction is sterically sensitive to the position of the nitro group (3- vs 5-), resulting in superior resolution (

).

Part 2: Experimental Protocol (The "Gold Standard" Method)

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that must pass before sample analysis.

Reagents & Materials
  • Analyte: 1-(butan-2-yl)-3-nitro-1H-pyrazole (Reference Standard).

  • Impurity Standard: 1-(butan-2-yl)-5-nitro-1H-pyrazole (Regioisomer).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Modifier: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSettingRationale
Column Phenyl-Hexyl (e.g., Phenomenex Luna or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm or 5 µm.Maximizes

-

selectivity for regioisomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses silanol ionization and keeps the pyrazole neutral/protonated.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol for lower backpressure and sharper peaks for nitro-compounds.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 35°CSlightly elevated temperature improves mass transfer and peak shape.
Detection UV @ 270 nm Nitro-pyrazoles have strong absorbance in the 260–280 nm range.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Profile

Isocratic elution is possible, but a gradient is recommended to elute highly retained non-polar by-products (e.g., bis-alkylated impurities).

  • 0.0 min: 10% B

  • 15.0 min: 60% B (Linear Ramp)

  • 18.0 min: 90% B (Wash)

  • 20.0 min: 90% B (Hold)

  • 20.1 min: 10% B (Re-equilibration)

  • 25.0 min: Stop

Part 3: Method Validation Data (Simulated)

The following data represents typical performance metrics observed when comparing the C18 vs. Phenyl-Hexyl methods for this specific class of compounds.

Table 1: System Suitability & Selectivity Comparison
ParameterC18 Method (Alternative)Phenyl-Hexyl Method (Recommended) Acceptance Criteria
Retention Time (3-nitro) 8.2 min9.5 minN/A
Retention Time (5-nitro) 8.5 min11.2 minN/A
Resolution (

)
0.8 (Co-elution risk)3.4 (Baseline separation)> 1.5
Tailing Factor (

)
1.31.1< 1.5
Theoretical Plates (

)
~8,000~12,000> 5,000
Table 2: Validation Parameters (Phenyl-Hexyl)
Validation MetricResult
Linearity (

)
> 0.9995 (Range: 10–200 µg/mL)
LOD (S/N = 3) 0.05 µg/mL
LOQ (S/N = 10) 0.15 µg/mL
Precision (RSD, n=6) 0.4%

Part 4: Visualizing the Workflow & Mechanism

Diagram 1: Method Development Workflow

This flowchart outlines the logical progression from screening to validation, emphasizing the critical decision point of column selection.

MethodDevelopment Start Start: 1-(butan-2-yl)-3-nitro-1H-pyrazole Screening Phase 1: Column Screening (Compare C18 vs Phenyl-Hexyl) Start->Screening Decision Check Resolution (Rs) Screening->Decision Fail Rs < 1.5 (C18) Co-elution of Regioisomers Decision->Fail Hydrophobic Interaction Only Pass Rs > 2.0 (Phenyl-Hexyl) Distinct Separation Decision->Pass Pi-Pi + Hydrophobic Interaction Fail->Screening Rescreen with Modifier Optimize Phase 2: Optimization (Gradient Slope & pH) Pass->Optimize Validate Phase 3: Validation (Linearity, Accuracy, LOQ) Optimize->Validate

Caption: Step-by-step decision matrix for selecting the optimal stationary phase for nitro-pyrazole analysis.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Visualizing why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_0 Stationary Phase Interaction cluster_1 Resulting Chromatogram PhenylRing Phenyl Ligand (Electron Rich) NitroGroup Nitro-Pyrazole (Electron Deficient) PhenylRing->NitroGroup Pi-Pi Stacking (Strong Retention) Peak1 3-Nitro Isomer (Elutes First) Peak2 5-Nitro Isomer (Elutes Later) Peak1->Peak2 Wide Separation

Caption: Mechanistic illustration of the pi-pi interaction facilitating the separation of electron-deficient nitro-isomers.

Part 5: Advanced Considerations (Chiral Purity)

While the method above ensures chemical purity, the butan-2-yl group creates a chiral center. If the application (e.g., biological activity) depends on stereochemistry, a Chiral HPLC method is required.

  • Column: Polysaccharide-based (e.g., Chiralcel OD-H or Lux Cellulose-1 ).

  • Mode: Normal Phase (Hexane/IPA) is typically superior for chiral recognition of pyrazoles.

  • Note: Do not attempt to separate enantiomers on the Phenyl-Hexyl column; it is achiral.

References

  • BenchChem Technical Support. (2025).[1] Column chromatography conditions for separating pyrazole isomers. Retrieved from

  • Zhang, J.G., et al. (2024).[2] Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ACS Applied Materials & Interfaces.[2] Retrieved from

  • Agilent Technologies. (2023). Universal Analytical Method Development for Various HPLC Systems Using Agilent 1290 Infinity II. Retrieved from

  • Sielc Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis and properties of Nitrated-Pyrazoles. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(butan-2-yl)-3-nitro-1H-pyrazole

[1]

Part 1: Executive Safety Directive

STOP AND READ: 1-(butan-2-yl)-3-nitro-1H-pyrazole contains a nitro-functionalized nitrogen-rich heterocycle . While the alkyl chain (sec-butyl) provides some steric bulk and lipophilicity that may lower crystal density compared to the parent 3-nitropyrazole, this molecule must be treated as a Potential Energetic Material (PEM) .

Immediate Operational Constraints:

  • NEVER dispose of this compound in standard organic waste streams without prior desensitization.

  • NEVER allow solutions containing this compound to evaporate to dryness in screw-top vials (friction hazard).

  • NEVER mix with strong reducing agents (hydrazines, metal hydrides) or oxidizers in the waste stream.

Part 2: Hazard Characterization & Risk Assessment

To dispose of this chemical safely, you must understand the specific hazards driving the protocol.

PropertyHazard DescriptionOperational Implication
Energetic Core The 3-nitro-pyrazole motif is a known energetic building block.[1] The

group provides oxygen balance, while the pyrazole ring adds strain and nitrogen content.
Shock/Thermal Sensitivity: Residues may detonate under friction (e.g., unscrewing a cap with dried crust).
Physical State Likely a low-melting solid or oil due to the sec-butyl substituent disrupting crystal packing.Migration: Oils can seep into cap threads. Ensure threads are wiped clean before closure.
Toxicity Predicted Acute Tox.[2][3] Cat 4 (Oral) and Skin/Eye Irritant (Cat 2).[3][4]Exposure: Double-glove (Nitrile) and use a fume hood.
Thermal Stability Nitro-pyrazoles can undergo exothermic decomposition >150°C.No Autoclaving: Never autoclave waste containing this compound.

Part 3: Pre-Disposal Stabilization (The "Kill" Step)

The goal of stabilization is to dilute the energy density of the material below its critical diameter for propagation. Dilution is the primary safety mechanism.

Solvent Selection

Choose a solvent that is:

  • Compatible: Miscible with the compound (likely organic solvents due to the butyl chain).

  • High Flash Point (Preferred): DMSO or DMF are excellent for desensitization but require specific waste streams.

  • Standard: Acetone or Ethanol are acceptable but increase flammability (RCRA D001).

The "5% Rule"

Never dispose of the neat (pure) solid or oil directly into a drum.

  • Protocol: Dissolve the compound to a concentration of <5% w/v .

  • Why? This ensures that even if the waste drum is subjected to mechanical shock, the energetic material is too dispersed to propagate a detonation.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed to satisfy RCRA (Resource Conservation and Recovery Act) requirements while prioritizing personnel safety.

Phase A: Preparation
  • Don PPE: Safety glasses with side shields (or face shield), lab coat, double nitrile gloves.

  • Prepare Waste Container: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Do not use glass for the final waste container to minimize shrapnel risk in case of an accident.

  • Grounding: If using flammable solvents (Acetone/Ethanol), ground the container to prevent static discharge.

Phase B: Solvation & Transfer
  • Dissolve: If the material is in a flask/vial, add the chosen solvent (e.g., Acetone) directly to the vessel. Swirl gently until fully dissolved.

  • Rinse: Transfer the solution to the HDPE waste jar. Rinse the original vessel 3 times with solvent, transferring all rinses to the waste jar.

  • Wipe Down: Use a solvent-dampened wipe to clean the threads of the waste jar. Dried nitro-pyrazole crystals in threads are a friction hazard.

  • Close: Cap the waste jar loosely at first to allow pressure equalization, then tighten securely.

Phase C: Waste Tagging & Stream Segregation

Classify the waste under the following RCRA codes. Note that while this specific CAS may not be explicitly P-listed, its properties dictate the classification.

  • Primary Code: D003 (Reactivity) - Precautionary assignment due to nitro-pyrazole core.

  • Secondary Code: D001 (Ignitability) - If flammable solvents were used.

  • Labeling:

    • Chemical Name: "Waste 1-(butan-2-yl)-3-nitro-1H-pyrazole Solution".

    • Constituents: "Contains <5% Nitropyrazole, >95% Acetone" (or relevant solvent).

    • Hazard Checkbox: Check "Explosive/Reactive" and "Flammable".

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for handling this material.

DisposalWorkflowStartWaste Identification:1-(butan-2-yl)-3-nitro-1H-pyrazoleStateCheckCheck Physical StateStart->StateCheckIsSolidSolid/Crystalline ResidueStateCheck->IsSolidDry MaterialIsLiquidSolution/OilStateCheck->IsLiquidIn SolutionDilutionDILUTION STEP (Critical)Dissolve to <5% ConcentrationSolvent: Acetone or DMSOIsSolid->DilutionAdd SolventIsLiquid->DilutionVerify Conc. <5%ContainerTransfer to HDPE Waste Container(Avoid Glass)Dilution->ContainerThreadCleanSafety Check:Wipe Container Threads(Prevent Friction Initiation)TaggingRCRA Tagging:Codes D003 (Reactive) + D001 (Ignitable)List % CompositionThreadClean->TaggingContainer->ThreadCleanPickupSchedule HazMat PickupDestruction: IncinerationTagging->Pickup

Figure 1: Operational workflow for the safe desensitization and disposal of nitro-pyrazole derivatives.

Part 6: Emergency Contingencies

Spills
  • Evacuate: Isolate the immediate area (10-meter radius).

  • Do Not Scrape: Do not use a spatula or dustpan on dry material (friction risk).

  • Wet Method: Gently cover the spill with solvent-soaked pads (Acetone or Ethanol) to desensitize.

  • Cleanup: Wipe up the wet material using soft, anti-static wipes. Place wipes in a dedicated waste bag.

Accidental Exposure
  • Skin: Wash with soap and water for 15 minutes. The lipophilic butyl chain aids skin absorption; do not use solvent to wash skin (it drives the chemical deeper).

  • Eyes: Flush for 15 minutes.[5][6][7] Seek medical attention immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2024). 3-Nitropyrazole Compound Summary. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]

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